

Application Notes & Protocols: Evaluating Balomenib in Animal Models of KMT2A-Rearranged Leukemia

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Compound of Interest

Compound Name: *Balomenib*

Cat. No.: *B15569023*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias featuring rearrangements of the Lysine Methyltransferase 2A (KMT2A, formerly MLL) gene are aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric patients. These rearrangements result in the creation of chimeric fusion proteins that drive leukemogenesis by dysregulating the expression of key hematopoietic genes.^{[1][2]} A critical molecular interaction for the oncogenic function of these KMT2A fusion proteins is their association with the scaffold protein menin, encoded by the MEN1 gene. This interaction is essential for recruiting the KMT2A fusion complex to target genes, such as the HOXA cluster and MEIS1, leading to a block in differentiation and uncontrolled proliferation.^{[3][4][5]}

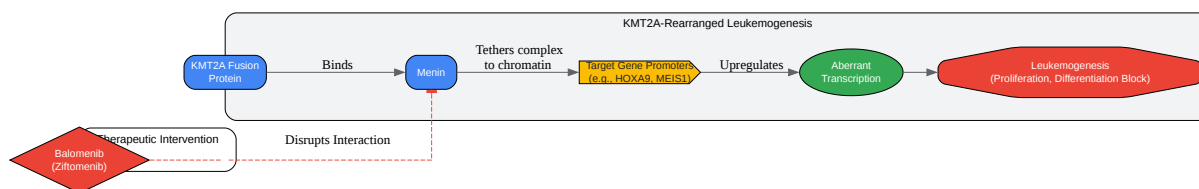
Balomenib (Ziftomenib, KO-539) is a potent, orally bioavailable small-molecule inhibitor designed to specifically disrupt the critical protein-protein interaction between menin and KMT2A fusion proteins.^{[6][7]} By blocking this interaction, **Balomenib** aims to reverse the aberrant gene expression program, induce differentiation, and trigger apoptosis in leukemia cells.^{[8][9]} Preclinical studies using various animal models have been instrumental in validating this therapeutic strategy and demonstrating the anti-leukemic activity of **Balomenib**, paving the way for clinical trials.^{[6][8]}

This document provides an overview of the mechanism of action of **Balomenib**, quantitative data from preclinical studies, and detailed protocols for establishing and utilizing animal models to test its efficacy in KMT2A-rearranged (KMT2A-r) leukemia.

Mechanism of Action of Balomenib in KMT2A-Rearranged Leukemia

In KMT2A-r leukemia, the fusion protein retains the N-terminal portion of KMT2A, which includes the binding site for menin.[10] Menin acts as a crucial scaffold, tethering the KMT2A fusion protein to chromatin at the promoter regions of target genes like HOXA9 and MEIS1.[11] [4] This aberrant recruitment leads to sustained transcriptional activation of these genes, which are master regulators of hematopoietic stem cell self-renewal and proliferation.[3][5] The persistent expression of this leukemogenic gene program is a hallmark of KMT2A-r leukemias. [3]

Balomenib directly interferes with this process by binding to menin and preventing its interaction with the KMT2A fusion protein.[12] This disruption displaces the oncogenic complex from chromatin, leading to the downregulation of HOXA and MEIS1 expression.[4][8] Consequently, the leukemia cells lose their self-renewal capacity, the differentiation block is released, and apoptosis is induced.[4][10]



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Caption: Signaling pathway in KMT2A-r leukemia and the inhibitory action of **Balomenib**.

Preclinical Efficacy Data for Balomenib

Balomenib (Ziftomenib) demonstrates potent and selective anti-proliferative activity against human acute myeloid leukemia (AML) cell lines harboring KMT2A rearrangements. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range, highlighting the dependency of these leukemias on the menin-KMT2A interaction.[8]

Cell Line	KMT2A Rearrangement	Balomenib (Ziftomenib) IC50 (nM)[8]
MOLM13	MLL-AF9	< 25
MV4-11	MLL-AF4	< 25
OCI-AML2	MLL-AF6	< 25

Table 1: In Vitro anti-proliferative activity of **Balomenib** in KMT2A-rearranged AML cell lines after 7 days of treatment.

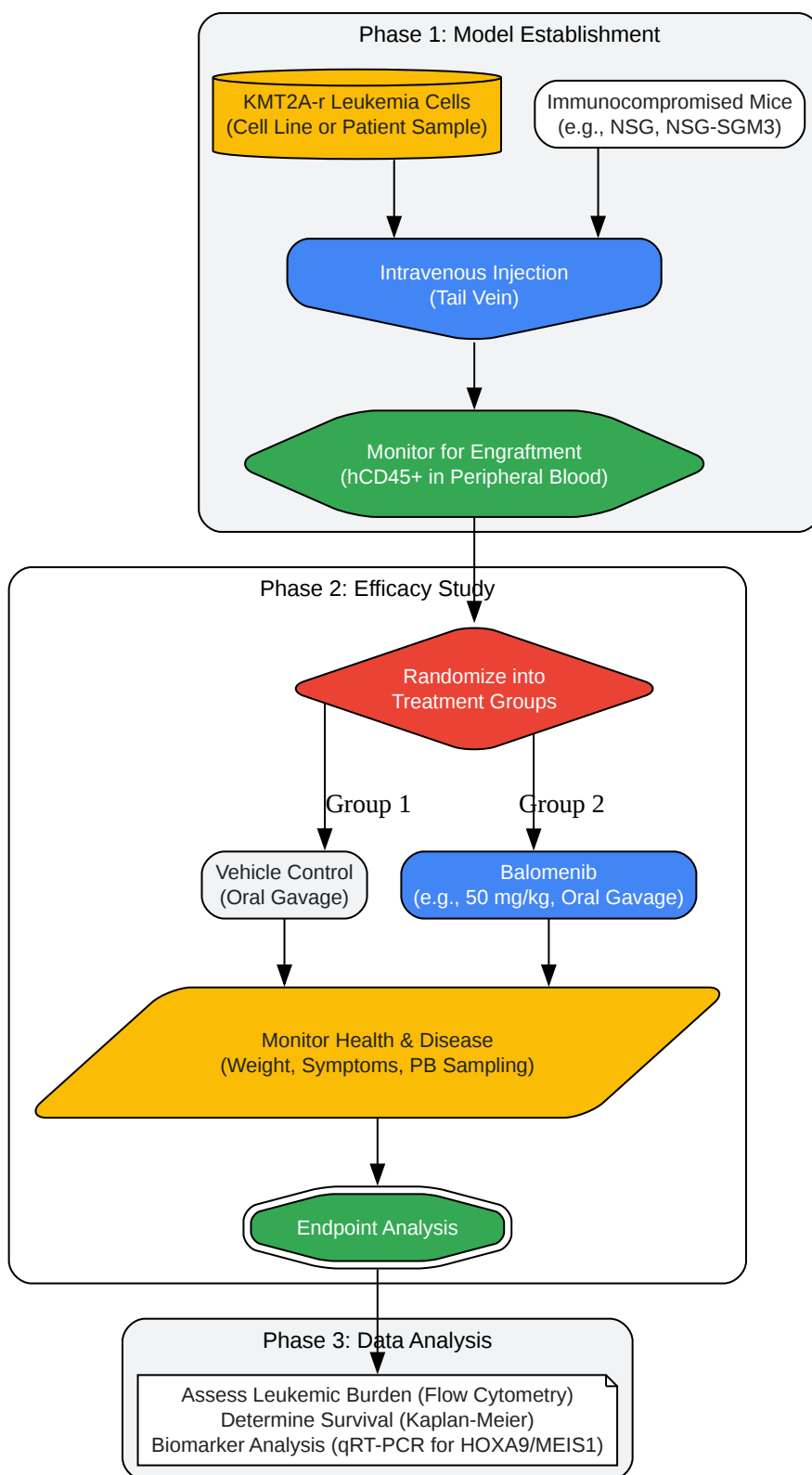
Preclinical evaluation in xenograft models is critical for assessing the therapeutic potential of **Balomenib**. Studies have utilized both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) to demonstrate in vivo activity.[6][8]

Animal Model	Leukemia Type	Treatment	Key Findings	Reference
NSG Mice	Disseminated MV4-11 CDX	Ziftomenib (50 mg/kg, oral, daily)	Showed strong differentiation effects in engrafted AML cells.[8]	Rausch et al.[8]
PDX Models	KMT2A-r AML	KO-539 (Balomenib)	Profound anti-leukemic activity as a single agent with continuous daily dosing.[6]	Davis et al.[6]
NSG Mice	Disseminated MV-4-11 CDX	MI-3454 (analog of Balomenib) (120 mg/kg, oral, daily)	Markedly reduced leukemia burden and delayed leukemia progression.[13]	Krivtsov et al.[13]

Table 2: Summary of in vivo efficacy of **Balomenib** and its analogs in animal models of KMT2A-rearranged leukemia.

Experimental Protocols & Workflow

Establishing robust and reproducible animal models is fundamental to the preclinical evaluation of novel therapeutics like **Balomenib**. The most common approaches are CDX and PDX models using immunodeficient mice.[14][15]



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Caption: General experimental workflow for **Balomenib** testing in xenograft models.

This protocol is adapted from methodologies used for the MV4-11 cell line.[\[8\]](#)

- Cell Culture:
 - Culture MV4-11 cells (or other KMT2A-r lines like MOLM13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
 - Ensure cells are in the logarithmic growth phase and have >95% viability before injection.
- Animals:
 - Use 6-8 week old immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are highly permissive to human hematopoietic cell engraftment.[\[16\]](#)
- Cell Preparation and Injection:
 - Harvest cells and wash twice with sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).
 - Resuspend cells in sterile PBS at a concentration of 25×10^6 cells/mL.
 - Inject 200 μ L of the cell suspension (containing 5×10^6 cells) into the lateral tail vein of each mouse.
- Engraftment Monitoring:
 - Beginning 10-12 days post-injection, monitor for leukemia engraftment by collecting a small volume of peripheral blood via submandibular or saphenous bleed.
 - Use flow cytometry to determine the percentage of human CD45-positive (hCD45+) cells.
 - Once engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize mice into treatment cohorts.

PDX models retain the genetic and biological characteristics of the primary patient tumor, making them invaluable for preclinical evaluation.[\[17\]](#)[\[18\]](#)

- Patient Sample Acquisition:
 - Obtain fresh bone marrow aspirate or peripheral blood from patients with diagnosed KMT2A-r leukemia under IRB-approved protocols.
 - Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
- Animals and Preconditioning:
 - Use highly immunodeficient mice such as NSG or NSG-SGM3.[\[16\]](#) The NSG-SGM3 strain, which expresses human cytokines SCF, GM-CSF, and IL-3, can enhance engraftment of myeloid leukemias.[\[16\]](#)
 - On the day of or one day prior to cell injection, sub-lethally irradiate the mice (e.g., 200-250 cGy) to facilitate engraftment of human cells.[\[14\]](#)
- Cell Injection:
 - Resuspend the isolated patient MNCs in sterile PBS.
 - Inject $1-10 \times 10^6$ viable cells intravenously via the tail vein. The exact number may need to be optimized based on the specific patient sample.
- Engraftment and Propagation:
 - Monitor for engraftment by assessing the percentage of hCD45+ cells in the peripheral blood, typically starting 4-6 weeks post-injection.
 - Once engraftment is established (>1% hCD45+), the mice can be used for efficacy studies.
 - For model expansion, leukemic cells can be harvested from the bone marrow and spleen of engrafted primary mice and serially passaged into secondary recipient mice.
- Drug Formulation and Administration:
 - Prepare **Balomenib** for oral administration. A common vehicle can be a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

- Based on preclinical data, a starting dose could be 50 mg/kg.[8] The final dose should be determined by tolerability and efficacy studies.
- Administer **Balomenib** or the vehicle control to the respective cohorts once daily via oral gavage.
- Study Execution and Monitoring:
 - Begin treatment once leukemia engraftment is confirmed and mice are randomized.
 - Monitor mice daily for clinical signs of distress, and measure body weight 2-3 times per week.
 - Continue treatment for a defined period (e.g., 14-28 days) or until a predetermined endpoint is reached.
- Endpoint Analysis:
 - Leukemic Burden: At the end of the treatment period, euthanize a cohort of mice. Harvest bone marrow, spleen, and peripheral blood. Prepare single-cell suspensions and quantify the percentage and absolute number of hCD45+ leukemic cells using flow cytometry.
 - Survival Analysis: For a separate cohort, continue treatment and monitor mice until they meet euthanasia criteria (e.g., >20% weight loss, hind-limb paralysis, severe morbidity). Analyze survival data using Kaplan-Meier curves.
 - Pharmacodynamic Biomarkers: Isolate leukemic cells (hCD45+) from treated and control animals. Perform qRT-PCR to measure the expression levels of **Balomenib** target genes, such as HOXA9 and MEIS1, to confirm on-target drug activity.[4][13]

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